molecular formula C12H10N2S2 B2687341 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide CAS No. 478246-69-4

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide

Cat. No. B2687341
CAS RN: 478246-69-4
M. Wt: 246.35
InChI Key: RXSNAQZRAYFRHK-UHFFFAOYSA-N
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Description

9-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide (MTPHS) is a heterocyclic compound with a wide range of applications in scientific research. This compound is known for its ability to interact with biological systems and has been used in a variety of studies. It has been used to study the structure and function of enzymes, proteins, and other cellular components. MTPHS has also been used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs. In addition, MTPHS has been used in laboratory experiments to study the structure and properties of biological molecules.

Scientific Research Applications

Anti-Cervical Cancer Activity

A series of novel 5H-Thiochromeno[4,3-d]pyrimidine derivatives, including “9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide”, were synthesized and evaluated for their anti-cervical cancer activity on the Human Cervical Cell Line HeLa . They were found to be potent anti-cervical cancer agents with GI50 values less than 10 μg/mL .

Synthesis and Characterization

These compounds were synthesized, purified, and characterized by different spectroscopy techniques such as 1H NMR, 13C NMR, Mass, and Elemental Analysis . This provides a valuable method for the production and identification of these compounds for further research.

Anticancer Activities

In addition to anti-cervical cancer activity, 5H-Thiochromeno[4,3-d]pyrimidine derivatives have emerged as promising and attractive scaffolds in the development of potent antitumor agents . This suggests that “9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide” may have potential applications in the treatment of various types of cancer.

Molecular Docking and Structure–Activity Relationship

The structure–activity relationship of these compounds significantly affects their antitumor activity . The lipophilicity of the substituent at certain positions and the presence of a fused pyrimidine ring at certain positions significantly influence the antitumor activity of these compounds . This information can guide the design of more effective anticancer drugs.

Antimicrobial Activities

5H-Thiochromeno[4,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial activities . This suggests that “9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide” may have potential applications in the treatment of various microbial infections.

properties

IUPAC Name

9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c1-7-2-3-10-9(4-7)11-8(6-16-10)5-13-12(15)14-11/h2-5H,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSNAQZRAYFRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=C2NC(=S)N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322067
Record name 9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824367
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide

CAS RN

478246-69-4
Record name 9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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